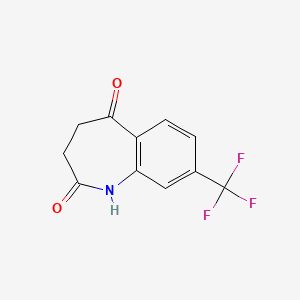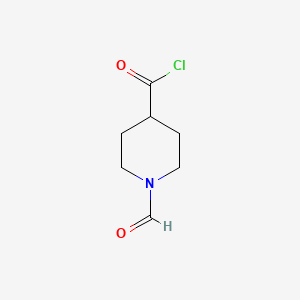![molecular formula C14H14ClFN8 B8805467 5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B8805467.png)
5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Descripción general
Descripción
5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is a compound known for its potent inhibitory effects on the Janus kinase (Jak) and signal transducer and activator of transcription (Stat) pathways. This compound, also referred to as AZD1480, has been extensively studied for its therapeutic potential in treating various hematological malignancies, particularly those involving the Jak2 V617F mutation .
Métodos De Preparación
The synthesis of 5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine involves multiple steps, starting with the preparation of key intermediates. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity, ensuring the compound’s efficacy and safety for clinical use .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Coupling Reactions: Utilizing catalysts like palladium, these reactions form carbon-carbon or carbon-nitrogen bonds, resulting in complex molecular structures.
Aplicaciones Científicas De Investigación
5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the Jak/Stat pathway inhibition.
Biology: Investigated for its effects on cell signaling and proliferation in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating myeloproliferative neoplasms and other hematological disorders.
Industry: Utilized in the development of targeted therapies and precision medicine approaches.
Mecanismo De Acción
The compound exerts its effects by inhibiting the Jak2 kinase, thereby blocking the Jak/Stat signaling pathway. This inhibition prevents the phosphorylation and activation of Stat proteins, leading to reduced cell proliferation and survival in Jak2-dependent malignancies . The molecular targets include the Jak2 V617F mutation, which is a common driver of myeloproliferative neoplasms .
Comparación Con Compuestos Similares
Similar compounds include other Jak2 inhibitors such as ruxolitinib and fedratinib. Compared to these, 5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) is unique due to its specific structural features and potent inhibitory effects on the Jak/Stat pathway . Other similar compounds include:
Ruxolitinib: A selective Jak1 and Jak2 inhibitor used in the treatment of myelofibrosis.
Fedratinib: Another Jak2 inhibitor with applications in treating myeloproliferative disorders.
Propiedades
Fórmula molecular |
C14H14ClFN8 |
|---|---|
Peso molecular |
348.76 g/mol |
Nombre IUPAC |
5-chloro-2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24) |
Clave InChI |
PDOQBOJDRPLBQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F |
SMILES canónico |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)

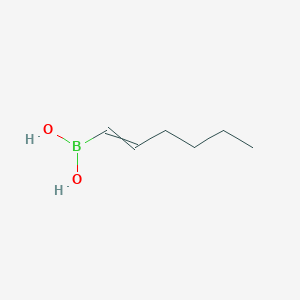

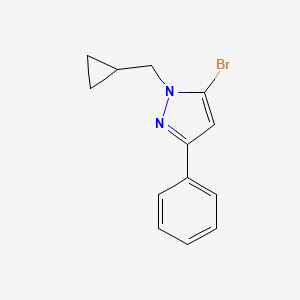
![2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8805419.png)
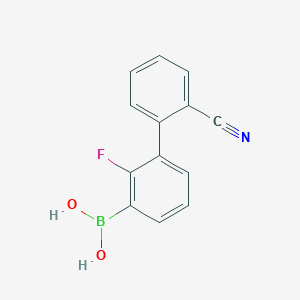
![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)

